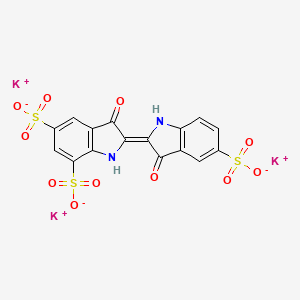

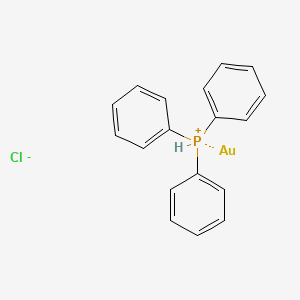

Gold;triphenylphosphanium;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

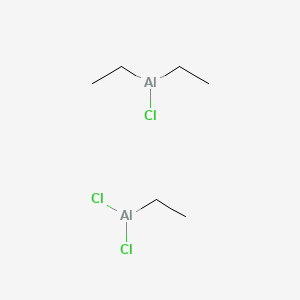

Gold;triphenylphosphanium;chloride can be synthesized by reducing chloroauric acid with triphenylphosphine in 95% ethanol. The reaction is as follows: [ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ] Alternatively, it can be prepared by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine .

Industrial Production Methods

While the compound is commercially available, it is often more cost-effective to prepare it directly from elemental gold. This involves dissolving gold in boiling aqua regia to form the gold(III) intermediate AuCl₄ in solution. By adding dimethyl sulfide, the complex ClAuSMe₂ precipitates as a white solid. This precursor complex is then dissolved in dichloromethane with triphenylphosphine to form the desired complex .

Analyse Des Réactions Chimiques

Types of Reactions

Gold;triphenylphosphanium;chloride undergoes various types of reactions, including:

Substitution Reactions: It can react with silver(I) salts of weakly coordinating anions to generate a weakly bound Ph₃PAu–X complex, which is in equilibrium with the catalytically-active species [Ph₃PAu]⁺X⁻ in solution.

Transmetalation Reactions: The methyl complex Ph₃PAuMe is prepared from this compound by transmetalation with a Grignard reagent.

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver(I) salts, Grignard reagents, and methyllithium. Typical conditions involve room temperature reactions in solvents like dichloromethane .

Major Products

Major products formed from these reactions include various organogold compounds, such as Ph₃PAuMe and lithium di- and tetramethylaurate .

Applications De Recherche Scientifique

Gold;triphenylphosphanium;chloride is widely used in scientific research due to its versatility:

Biology and Medicine: Its ability to form stable complexes makes it useful in studying biological systems and potential therapeutic applications.

Mécanisme D'action

The mechanism by which gold;triphenylphosphanium;chloride exerts its effects involves the formation of stable complexes with various ligands. In catalysis, it often forms a weakly bound complex with anions, which is in equilibrium with the catalytically-active species. This allows it to facilitate various organic transformations .

Comparaison Avec Des Composés Similaires

Gold;triphenylphosphanium;chloride is unique due to its stability and versatility in forming complexes. Similar compounds include:

Chloro(dimethylsulfide)gold(I): Another gold(I) complex used in similar applications.

Bis(trifluoromethanesulfonyl)imidate(triphenylphosphine)gold(I): Used in catalysis and known for its stability.

These compounds share similar properties but differ in their specific applications and reactivity.

Propriétés

IUPAC Name |

gold;triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGSJBWAKHDAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16AuClP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7799997.png)